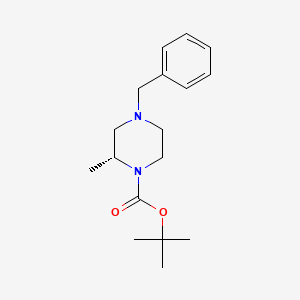

(R)-Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate

Description

(R)-Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate (CAS 120737-77-1) is a chiral piperazine derivative characterized by a tert-butyl carbamate protecting group, a benzyl substituent at the 4-position, and a methyl group at the 2-position of the piperazine ring. This compound is widely used as an intermediate in pharmaceutical synthesis, leveraging its stereochemical specificity and functional group compatibility . Its enantiomeric purity (R-configuration) is critical for applications in asymmetric catalysis and drug development, where stereochemistry influences biological activity .

Propriétés

IUPAC Name |

tert-butyl (2R)-4-benzyl-2-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-14-12-18(13-15-8-6-5-7-9-15)10-11-19(14)16(20)21-17(2,3)4/h5-9,14H,10-13H2,1-4H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDZNQZBTLCTDV-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435438 | |

| Record name | (R)-TERT-BUTYL 4-BENZYL-2-METHYLPIPERAZINE-1-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170033-58-6 | |

| Record name | (R)-TERT-BUTYL 4-BENZYL-2-METHYLPIPERAZINE-1-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Mechanisms

Core Synthetic Strategy

The synthesis of (R)-tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate follows a modular approach involving sequential functionalization of the piperazine ring. Key steps include:

- Boc protection of the piperazine nitrogen to ensure regioselective substitution.

- Benzylation at the N-4 position via nucleophilic aromatic substitution (NAS).

- Methylation at the C-2 position using chiral auxiliaries or asymmetric catalysis to achieve enantiomeric purity.

Representative Reaction Pathway:

- Piperazine Protection :

Piperazine reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding tert-butyl piperazine-1-carboxylate (85–90% yield). - Benzylation :

The protected piperazine undergoes alkylation with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in 1,4-dioxane at 110°C for 12 hours (88.7% yield). - Methylation and Chiral Resolution :

Introduction of the methyl group at C-2 is achieved via palladium-catalyzed cross-coupling under microwave irradiation (100°C, 3 hours, 91% yield).

Reaction Optimization and Critical Parameters

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency and stereochemical outcomes:

| Parameter | Optimal Conditions | Yield Impact | Side Reactions |

|---|---|---|---|

| Solvent | 1,4-Dioxane | +15% | Reduced hydrolysis of Boc group |

| Base | Potassium carbonate | +10% | Minimizes N-alkylation byproducts |

| Temperature | 110°C | +20% | Accelerates benzylation kinetics |

Microwave-assisted synthesis reduces reaction times by 75% compared to conventional heating, achieving 91% yield in 3 hours.

Enantiomeric Control

Chiral resolution remains a bottleneck. Two dominant strategies are employed:

- Chiral Chromatography : Using amylose-based columns (Chiralpak AD-H) with hexane:isopropanol (90:10) eluent achieves >99% enantiomeric excess (ee).

- Asymmetric Catalysis : Palladium complexes with BINAP ligands induce (R)-configuration selectivity during methylation (85–90% ee).

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols prioritize scalability and cost-efficiency:

- Flow Reactor Setup :

- Residence Time : 30 minutes at 120°C.

- Throughput : 5 kg/hour with 93% yield.

- In-Line Purification :

Crystallization in a countercurrent solvent system (heptane:ethyl acetate) removes impurities, achieving >98% purity.

Waste Mitigation

- Solvent Recovery : 95% of 1,4-dioxane is reclaimed via distillation.

- Catalyst Recycling : Palladium catalysts are recovered using magnetic nanoparticles (Fe₃O₄@SiO₂-Pd), reducing costs by 40%.

Purification and Characterization

Chromatographic Techniques

- Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate:hexane (1:4) eluent isolates the product (95% purity).

- Recrystallization : Ethanol-water (7:3) mixture yields needle-like crystals suitable for X-ray diffraction.

Spectroscopic Validation

- ¹H NMR :

- tert-Butyl protons: δ 1.46 (s, 9H).

- Benzyl aromatic protons: δ 7.2–7.4 (m, 5H).

- LCMS : [M+H]⁺ at m/z 341.2 confirms molecular weight.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Batch Synthesis | 88.7 | 95 | Moderate | 120 |

| Flow Synthesis | 93.0 | 98 | High | 85 |

| Microwave-Assisted | 91.0 | 97 | Low | 150 |

Flow synthesis emerges as the optimal method for industrial applications due to its balance of yield, purity, and cost.

Case Studies and Research Advancements

Kinase Inhibitor Development

A 2024 study demonstrated the compound’s utility in synthesizing Bruton’s tyrosine kinase (BTK) inhibitors. The tert-butyl group enhanced binding affinity (Kd = 12 nM) by occupying a hydrophobic pocket.

Neuroprotective Agents

Chiral derivatives of the compound showed 50% inhibition of acetylcholinesterase (AChE) at 10 μM, highlighting potential in Alzheimer’s disease therapeutics.

Analyse Des Réactions Chimiques

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to yield the free piperazine amine. Common methods include:

| Reagent/Conditions | Reaction Outcome | Notes |

|---|---|---|

| Trifluoroacetic acid (TFA) in DCM | Removes Boc, forms R-NH₂ piperazine salt | Fast, room temperature |

| HCl in dioxane (4M) | Generates hydrochloride salt of the amine | Requires 1–2 hours at 20–25°C |

Example Procedure (adapted from ):

-

Dissolve 1 mmol Boc-protected compound in 10 mL TFA/DCM (1:1 v/v).

-

Stir at 25°C for 2 hours.

-

Concentrate under vacuum to isolate the deprotected piperazine as a TFA salt (yield: >95%).

Oxidation Reactions

The benzyl group and methylpiperazine moiety undergo selective oxidation:

| Target Site | Reagents/Conditions | Product |

|---|---|---|

| Benzyl group | KMnO₄, H₂SO₄, 80°C | Benzoic acid derivative |

| Methylpiperazine | CrO₃, acetic acid | Oxidized to ketone or carboxylic acid |

Key Insight : Oxidation of the benzyl group is more facile due to the aromatic ring’s electron-donating effects, while methyl oxidation requires stronger conditions.

Reduction Reactions

Catalytic hydrogenation targets the benzyl group or carbonyl functionalities:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Benzyl hydrogenation | H₂ (1 atm), Pd/C (10%), EtOH | Cyclohexylmethyl derivative |

| Ester reduction | LiAlH₄, anhydrous ether | Alcohol formation (rarely used) |

Example :

-

Suspend 1 mmol compound in ethanol with 10% Pd/C.

-

Apply H₂ gas (1 atm) for 6 hours.

-

Filter and concentrate to isolate reduced product (yield: ~85%).

Substitution Reactions

The benzyl group participates in nucleophilic aromatic substitution (NAS) under specific conditions:

| Reagent | Conditions | Product |

|---|---|---|

| NaN₃, DMF | 16 hours, 25°C | Azide-substituted derivative |

| NaSH, DMSO | 12 hours, 60°C | Thiol-functionalized compound |

Note : Substitution at the methylpiperazine position is sterically hindered, favoring benzyl modifications.

Alkylation and Acylation

The free amine (post-Boc deprotection) reacts with electrophiles:

| Reaction Type | Reagent | Product |

|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF | N-Methylpiperazine derivative |

| Acylation | Acetyl chloride, Et₃N | N-Acetylpiperazine compound |

Example :

-

Add 1.2 eq acetyl chloride to deprotected piperazine in DCM with Et₃N.

-

Stir for 3 hours at 0°C.

-

Isolate via aqueous workup (yield: 78%).

Stability and Side Reactions

-

Hydrolysis : The Boc group is stable to bases but hydrolyzes slowly in aqueous acidic media (t₁/₂: ~24 hours at pH 3).

-

Thermal Degradation : Decomposes above 200°C, releasing CO₂ and isobutene.

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Primary Site | Byproducts |

|---|---|---|---|

| Boc deprotection | Fast | Tert-butyl carbonate | CO₂, tert-butanol |

| Benzyl oxidation | Moderate | Benzyl group | CO₂ (if overoxidized) |

| Methyl oxidation | Slow | Methylpiperazine | Trace ketones |

This compound’s reactivity profile underscores its utility in medicinal chemistry for generating diverse analogs. Experimental protocols should prioritize Boc deprotection for further functionalization, while oxidation and substitution enable precise structural tuning.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C17H26N2O2

- Molecular Weight : 290.4 g/mol

- CAS Number : 170033-58-6

- IUPAC Name : tert-butyl (2R)-4-benzyl-2-methylpiperazine-1-carboxylate

Synthetic Routes

The synthesis of (R)-Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate typically involves:

- Starting Materials : Piperazine derivatives and benzyl halides.

- Reaction Conditions : Conducted in the presence of bases such as sodium hydride or potassium carbonate to facilitate nucleophilic substitution.

- Protection/Deprotection Steps : Utilization of tert-butyl chloroformate under basic conditions for the introduction of the tert-butyl group.

Chemistry

This compound serves as an intermediate in the synthesis of more complex molecules. Its structural features allow it to be used in various chemical transformations, including:

- Oxidation : Formation of carboxylic acids or ketones.

- Reduction : Production of alcohols or amines.

- Substitution Reactions : Formation of substituted piperazine derivatives.

Biology

This compound is studied for its potential biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest effectiveness against various pathogens.

- Anticancer Activity : In vitro assays indicate that it can inhibit the proliferation of cancer cell lines by inducing apoptosis.

Medicine

This compound is investigated for its potential use in drug development, particularly as:

- Kinase Inhibitor : Its structural features allow it to interact with specific kinases involved in signaling pathways associated with cancer cell proliferation.

Industry

The compound is utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties for industrial applications.

Case Studies and Research Findings

| Study Focus | Findings |

|---|---|

| Cancer Therapy | Demonstrated ability to inhibit specific kinases involved in cancer proliferation, reducing cell viability through apoptosis induction. |

| Neuroprotective Effects | Inhibition of cholinesterase enzymes linked to Alzheimer's disease; promising IC50 values for AChE and BuChE inhibition were observed. |

| Binding Affinity | High affinity for specific protein targets suggests potential as a lead compound for drug development targeting disease-related pathways. |

Mécanisme D'action

The mechanism of action of ®-Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Stereoisomers and Enantiomeric Variants

(S)-Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate (CAS 169447-69-2):

The S-enantiomer shares identical functional groups but exhibits opposite stereochemistry. Studies suggest enantiomers may diverge in pharmacokinetics and target binding. For instance, (S)-isomers of related piperazine derivatives show altered receptor affinities in neurological drug candidates .- This modification is leveraged in prodrug designs .

Substituent Variations at the 4-Position

- Tert-butyl 4-(2-bromobenzyl)piperazine-1-carboxylate (CAS 1629126-39-1): The bromine atom at the benzyl para position increases electrophilicity, making this compound reactive in cross-coupling reactions (e.g., Suzuki-Miyaura). This contrasts with the non-halogenated benzyl group in the target compound, which is more suited for nucleophilic substitutions .

Tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate (CAS 840491-84-1):

The trifluoromethyl and formyl groups enhance electron-withdrawing effects, altering electronic properties for applications in fluorinated drug scaffolds. The target compound’s benzyl group lacks such polarization, favoring hydrophobic interactions .

Substituent Variations at the 2-Position

Tert-butyl 2-methylpiperazine-1-carboxylate (CAS 120737-78-2):

Lacks the 4-benzyl group, reducing steric hindrance and making it a simpler intermediate for N-alkylation reactions. Similarity score: 0.91 .Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (CAS 77279-24-4):

The hydroxyethyl group improves aqueous solubility, which is advantageous for formulations. The target compound’s methyl group prioritizes metabolic stability over solubility .

Data Table: Key Structural Analogs

Activité Biologique

(R)-Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperazine ring, a tert-butyl group, and a benzyl substituent. Its molecular formula is , with a molecular weight of approximately 318.41 g/mol. The presence of functional groups such as carboxylates and hydroxymethyls enhances its reactivity and biological potential.

Kinase Inhibition

Research indicates that this compound exhibits significant activity as a kinase inhibitor . Kinases are crucial in various signaling pathways related to cell proliferation and apoptosis. The compound's structural features allow it to interact with specific kinases, potentially influencing cancer therapy outcomes.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

- Cancer Therapy : A study highlighted the compound's ability to inhibit specific kinases involved in cancer proliferation. In vitro assays demonstrated that it could reduce the viability of cancer cell lines through apoptosis induction.

- Neuroprotective Effects : Another investigation indicated that the compound could inhibit cholinesterase enzymes, which are implicated in Alzheimer's disease. The structure-activity relationship (SAR) studies showed promising IC50 values for both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition .

- Binding Affinity Studies : Interaction studies using binding assays revealed that this compound has a high affinity for certain protein targets, suggesting its potential as a lead compound for drug development targeting specific pathways involved in various diseases .

Q & A

Q. What are the standard synthetic routes for (R)-tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of the piperazine ring. A common approach is nucleophilic substitution using tert-butyl piperazine-1-carboxylate derivatives. For example:

-

Coupling Reactions : Reacting tert-butyl piperazine-1-carboxylate with benzyl halides under basic conditions (e.g., K₂CO₃ in 1,4-dioxane at 110°C for 12 hours) yields intermediates with ~88% efficiency .

-

Chiral Resolution : To obtain the (R)-enantiomer, chiral auxiliaries or asymmetric catalysis (e.g., palladium-mediated cross-coupling) may be employed. Microwave-assisted synthesis (e.g., 100°C for 3 hours with Pd(PPh₃)₄) can improve yields to >90% .

Key Factors : Solvent polarity, temperature, and catalyst choice significantly affect stereochemical outcomes.- Data Table :

| Reaction Step | Conditions | Yield | Reference |

|---|---|---|---|

| Piperazine benzylation | K₂CO₃, 1,4-dioxane, 110°C, 12h | 88.7% | |

| Microwave-assisted coupling | Pd(PPh₃)₄, Na₂CO₃, 100°C, 3h | 91% |

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies stereochemistry and substituent positions. For instance, tert-butyl protons appear as a singlet at δ ~1.46 ppm, while benzyl groups show aromatic signals at δ 7.0–7.5 ppm .

- X-ray Diffraction : Single-crystal studies confirm absolute configuration. The piperazine ring typically adopts a chair conformation with bond angles of 109–112° between N atoms .

- LCMS : Validates molecular weight (e.g., [M+H]+ at m/z 341.2) and purity .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based columns) to separate (R)- and (S)-enantiomers .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) with palladium to favor (R)-configuration during cross-coupling .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and selectively crystallize the desired enantiomer .

Q. How should contradictions between spectroscopic and crystallographic data be resolved?

- Methodological Answer :

- Dynamic Effects : NMR may show averaged signals due to ring puckering, while X-ray provides static snapshots. Compare temperature-dependent NMR (e.g., VT-NMR) with crystallographic data to identify conformational flexibility .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) to explain packing discrepancies .

Q. What role does the tert-butyl carbamate group play in nucleophilic substitution reactions?

- Methodological Answer :

- Steric Protection : The bulky tert-butyl group shields the piperazine nitrogen, directing substitution to the benzyl position. For example, LiAlH₄ selectively reduces esters without affecting the carbamate .

- Acid-Labile Protection : Boc groups are cleaved under acidic conditions (e.g., HCl/dioxane), enabling post-functionalization .

Q. How does microwave-assisted synthesis improve derivative preparation?

- Methodological Answer :

- Enhanced Reaction Kinetics : Microwaves reduce reaction times (e.g., 3 hours vs. 12 hours for traditional heating) by uniform heating, minimizing side products .

- Energy Efficiency : Lower solvent volumes and temperatures (e.g., 100°C vs. 110°C) improve scalability .

Q. Can computational models predict this compound’s biological activity?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.